METHYL 3-{[(4-ACETYLANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
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Overview
Description
Methyl 3-{[(4-acetylanilino)carbonyl]amino}-2-thiophenecarboxylate: is an organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[(4-acetylanilino)carbonyl]amino}-2-thiophenecarboxylate typically involves the reaction of thiophene derivatives with appropriate aniline and acylating agents. One common method involves the acylation of 4-acetylaniline followed by coupling with a thiophene carboxylate derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-{[(4-acetylanilino)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds .
Biology: In biological research, it may be used to study the interactions of thiophene derivatives with biological macromolecules, such as proteins and nucleic acids .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of methyl 3-{[(4-acetylanilino)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The thiophene ring and the functional groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
- Methyl 3-sulfonyl amino-2-thiophenecarboxylate
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-aminosulfonylthiophene-2-carboxylate
Uniqueness: Methyl 3-{[(4-acetylanilino)carbonyl]amino}-2-thiophenecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetylanilino group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
methyl 3-[(4-acetylphenyl)carbamoylamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-9(18)10-3-5-11(6-4-10)16-15(20)17-12-7-8-22-13(12)14(19)21-2/h3-8H,1-2H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRIQGUAGLCVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824202 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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